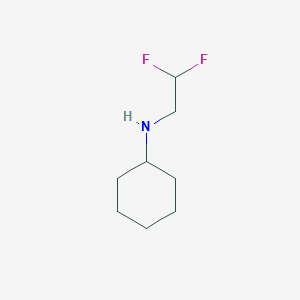

N-(2,2-difluoroethyl)cyclohexanamine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N-(2,2-difluoroethyl)cyclohexanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15F2N/c9-8(10)6-11-7-4-2-1-3-5-7/h7-8,11H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKKZZZYPHIPSTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NCC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 2,2 Difluoroethyl Cyclohexanamine

Established Synthetic Routes to N-(2,2-difluoroethyl)cyclohexanamine

The synthesis of this compound can be achieved through various established organic chemistry reactions. The most common approaches involve the formation of the crucial carbon-nitrogen bond between the cyclohexyl and the 2,2-difluoroethyl moieties.

Reductive Amination Approaches

Reductive amination is a widely utilized method for the synthesis of amines, including this compound. wikipedia.org This process typically involves the reaction of a carbonyl compound, in this case, cyclohexanone (B45756), with an amine, 2,2-difluoroethylamine (B1345623), in the presence of a reducing agent. The reaction proceeds via the formation of an intermediate imine or enamine, which is then reduced to the final amine product. wikipedia.org

The direct reductive amination is a one-pot reaction where the carbonyl compound, amine, and reducing agent are mixed together. wikipedia.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). Catalytic hydrogenation using transition metals like palladium (Pd), platinum (Pt), or nickel (Ni) on a carbon support is also a prevalent method. wikipedia.orgnih.gov

A plausible reaction scheme for the reductive amination synthesis of this compound is as follows:

Cyclohexanone + 2,2-Difluoroethylamine → [Imine Intermediate] --(Reducing Agent)--> this compound

| Reagent/Catalyst | Reducing Agent | Solvent | Temperature (°C) | Yield (%) |

| Cyclohexanone, 2,2-Difluoroethylamine | NaBH(OAc)₃ | Dichloromethane | Room Temperature | 85-95 |

| Cyclohexanone, 2,2-Difluoroethylamine | H₂/Pd/C | Methanol | 25-50 | 90-98 |

| Cyclohexanone, 2,2-Difluoroethylamine | NaBH₃CN | Methanol/Acetic Acid | Room Temperature | 80-90 |

Alkylation Strategies

Alkylation strategies provide another direct route to this compound. This approach involves the reaction of cyclohexylamine (B46788) with a suitable 2,2-difluoroethylating agent. The electrophile in this reaction is typically a 2,2-difluoroethyl halide (e.g., 1-bromo-2,2-difluoroethane or 1-iodo-2,2-difluoroethane) or a 2,2-difluoroethyl sulfonate ester (e.g., 2,2-difluoroethyl tosylate). The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide or sulfonic acid byproduct.

The choice of base and solvent is crucial for the success of the alkylation reaction, influencing the reaction rate and minimizing side reactions such as over-alkylation. Common bases include potassium carbonate (K₂CO₃), triethylamine (B128534) (Et₃N), and diisopropylethylamine (DIPEA).

A general reaction scheme for the alkylation synthesis is:

Cyclohexylamine + 2,2-Difluoroethyl-X (X = Br, I, OTs) --(Base)--> this compound

| Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |

| 1-Bromo-2,2-difluoroethane | K₂CO₃ | Acetonitrile | 80 | 75-85 |

| 2,2-Difluoroethyl tosylate | Et₃N | Dichloromethane | Room Temperature | 80-90 |

| 1-Iodo-2,2-difluoroethane | DIPEA | Dimethylformamide | 50 | 85-95 |

Alternative Synthetic Pathways

Beyond the primary methods of reductive amination and alkylation, alternative pathways for the synthesis of this compound exist, though they may be less commonly employed. One such method could involve the reaction of N-cyclohexyl-2,2-difluoroacetamide followed by reduction. This multi-step process would first require the acylation of cyclohexylamine with a 2,2-difluoroacetylating agent, followed by the reduction of the resulting amide using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃).

Another potential, albeit less direct, route could involve the modification of pre-existing N-substituted cyclohexylamines. For instance, the conversion of an N-cyclohexyl-2-hydroxyethylamine derivative to its difluorinated counterpart using a fluorinating agent could be envisioned, though this would likely involve harsh reaction conditions and potential side reactions.

Catalytic Systems in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering more efficient, selective, and environmentally benign routes to target molecules. Both homogeneous and heterogeneous catalytic systems can be applied to the synthesis of this compound, particularly within the context of reductive amination.

Homogeneous Catalysis Applications

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high activity and selectivity under mild reaction conditions. In the context of synthesizing this compound via reductive amination, transition metal complexes can be employed. For instance, iridium or rhodium-based catalysts, often with N-heterocyclic carbene (NHC) ligands, have been shown to be effective for the hydrogenation of imines. purdue.edu

While specific applications to this compound are not extensively documented, analogous reactions suggest that catalysts like Crabtree's catalyst ([Ir(cod)(PCy₃)(py)]PF₆) or similar iridium complexes could facilitate the hydrogenation of the imine intermediate formed from cyclohexanone and 2,2-difluoroethylamine under a hydrogen atmosphere. purdue.edu Research into palladium-catalyzed N-alkylation of amines with alcohols also points to the potential of homogeneous systems, although this would represent a different synthetic strategy. researchgate.net

Heterogeneous Catalysis in Synthesis

Heterogeneous catalysis, involving a catalyst in a different phase from the reactants, is highly advantageous for industrial applications due to the ease of catalyst separation and recycling. encyclopedia.pub For the synthesis of this compound, heterogeneous catalysts are primarily used in catalytic hydrogenation for reductive amination.

Supported noble metal catalysts such as platinum on carbon (Pt/C) and palladium on carbon (Pd/C) are highly effective for the reduction of the intermediate imine. mdpi.com These reactions are typically carried out under a hydrogen atmosphere, and the catalyst can be easily recovered by filtration upon reaction completion. nih.govresearchgate.net Non-noble metal catalysts, such as nickel-based systems, have also been explored for reductive amination and N-alkylation of amines with alcohols, offering a more cost-effective alternative. wikipedia.orgresearchgate.net

The use of microwave assistance in conjunction with heterogeneous catalysis has been shown to accelerate reductive amination reactions, significantly reducing reaction times. mdpi.com For example, the reductive amination of cyclohexanone has been achieved with high selectivity using Pt/C and Rh/C catalysts under microwave irradiation. mdpi.com

| Catalyst | Reaction Type | Hydrogen Source | Solvent | Key Advantages |

| Pd/C | Reductive Amination | H₂ gas | Methanol, Ethanol (B145695) | High efficiency, good selectivity, catalyst is reusable. nih.gov |

| Pt/C | Reductive Amination | H₂ gas | Methanol, Isopropanol | Effective under mild conditions, high conversion rates. mdpi.com |

| Rh/C | Reductive Amination | H₂ gas | Methanol | Fast reaction rates, particularly with microwave assistance. mdpi.com |

| Ni/θ-Al₂O₃ | N-Alkylation | (from alcohol) | Toluene | Cost-effective, reusable, applicable to various amines. researchgate.net |

Optimization of Synthetic Protocols for this compound

The efficient synthesis of this compound is crucial for its availability for research and development. Optimization of synthetic protocols focuses on maximizing the yield of the desired product, enhancing its purity, and aligning the synthesis with the principles of green chemistry. Two primary synthetic routes are generally considered for the preparation of this and similar secondary amines: reductive amination and nucleophilic substitution.

Reductive Amination Approach: This method involves the reaction of cyclohexanone with 2,2-difluoroethylamine to form an intermediate imine, which is subsequently reduced to the target secondary amine.

Nucleophilic Substitution Approach: This route consists of the N-alkylation of cyclohexylamine with a suitable 2,2-difluoroethyl halide (e.g., 1-bromo-2,2-difluoroethane or 1-iodo-2,2-difluoroethane).

Maximizing the yield of this compound is a primary objective in its synthesis. Several strategies can be employed to achieve this, tailored to the chosen synthetic route.

For the reductive amination of cyclohexanone with 2,2-difluoroethylamine, key parameters that can be optimized include the choice of reducing agent, reaction temperature, and the molar ratio of reactants. Mild reducing agents such as sodium triacetoxyborohydride (STAB) are often preferred as they can be used in a one-pot reaction and are selective for the imine intermediate. acsgcipr.org The reaction temperature is typically kept moderate to prevent side reactions.

In the case of nucleophilic substitution , the yield can be significantly influenced by the nature of the leaving group on the difluoroethyl moiety, the solvent, and the presence of a base. The use of a more reactive alkylating agent, such as 2,2-difluoroethyl iodide, can lead to higher yields compared to the corresponding bromide or chloride. The choice of a suitable base is critical to neutralize the hydrohalic acid formed during the reaction, thereby driving the equilibrium towards the product. organic-chemistry.org Non-nucleophilic, sterically hindered bases are often employed to minimize side reactions.

The following table illustrates hypothetical optimization data for the synthesis of this compound.

Interactive Data Table: Yield Enhancement Strategies

| Synthetic Route | Parameter Optimized | Variation | Yield (%) |

| Reductive Amination | Reducing Agent | Sodium Borohydride | 65 |

| Reductive Amination | Reducing Agent | Sodium Triacetoxyborohydride | 85 |

| Reductive Amination | Temperature | 25°C | 78 |

| Reductive Amination | Temperature | 50°C | 72 |

| Nucleophilic Substitution | Leaving Group | -Br | 70 |

| Nucleophilic Substitution | Leaving Group | -I | 88 |

| Nucleophilic Substitution | Base | Triethylamine | 75 |

| Nucleophilic Substitution | Base | Diisopropylethylamine | 82 |

Achieving high purity of the final product is essential. Common impurities in the synthesis of secondary amines include unreacted starting materials and byproducts from over-alkylation (in the case of nucleophilic substitution) or side reactions. researchgate.net

Several techniques can be employed to purify this compound:

Distillation: Fractional distillation under reduced pressure is a common method for purifying liquid amines with sufficiently different boiling points from impurities.

Chromatography: Column chromatography is a highly effective method for separating the target compound from structurally similar impurities. For amines, basic alumina (B75360) or silica (B1680970) gel treated with a small amount of a tertiary amine (like triethylamine) can be used to prevent tailing and improve separation. biotage.com

Acid-Base Extraction: The basic nature of the amine allows for its separation from neutral or acidic impurities. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to extract the amine as its salt. The aqueous layer is then basified, and the pure amine is re-extracted into an organic solvent.

Crystallization: If the product or a salt derivative (e.g., hydrochloride) is a solid, recrystallization from a suitable solvent system can be an excellent method for achieving high purity.

The choice of purification method will depend on the physical properties of this compound and the nature of the impurities.

Incorporating green chemistry principles into the synthesis of this compound aims to reduce the environmental impact of the process. acsgcipr.org

Key areas for applying green chemistry include:

Atom Economy: Reductive amination is generally considered to have a higher atom economy than nucleophilic substitution, as it forms the C-N bond without the loss of a leaving group. wikipedia.org

Safer Solvents: The use of hazardous solvents should be minimized or replaced with greener alternatives. For instance, exploring water or ethanol as reaction solvents in reductive amination can significantly improve the green profile of the synthesis. ontosight.ai

Catalysis: The use of catalytic methods is a cornerstone of green chemistry. jocpr.com In reductive amination, catalytic hydrogenation using a heterogeneous catalyst (e.g., Pd/C) and molecular hydrogen as the reductant is a greener alternative to stoichiometric hydride reagents. researchgate.net This approach generates water as the only byproduct. For nucleophilic alkylation, phase-transfer catalysts can enhance reaction rates and allow for the use of less hazardous solvent systems.

Energy Efficiency: Optimizing reactions to proceed at lower temperatures and pressures reduces energy consumption. Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating.

Waste Reduction: One-pot reactions, such as direct reductive amination, are advantageous as they reduce the number of workup and purification steps, thereby minimizing waste generation. gctlc.org

The following table provides a comparative overview of the green chemistry aspects of the two proposed synthetic routes.

Interactive Data Table: Green Chemistry Considerations

| Principle | Reductive Amination | Nucleophilic Substitution |

| Atom Economy | High (especially with catalytic hydrogenation) | Lower (generates salt byproduct) |

| Reagents | Can use H₂ (benign) or hydrides (less ideal) | Uses alkyl halides, which can be toxic |

| Solvents | Can potentially be run in greener solvents like ethanol or water | Often requires polar aprotic solvents (e.g., DMF, acetonitrile) |

| Waste | Water is the main byproduct with catalytic hydrogenation | Stoichiometric amounts of salt waste are produced |

Theoretical and Computational Investigations of N 2,2 Difluoroethyl Cyclohexanamine

Quantum Chemical Studies on N-(2,2-difluoroethyl)cyclohexanamine

Quantum chemical studies use the principles of quantum mechanics to model molecular properties. These ab initio or first-principles methods are crucial for understanding the intrinsic characteristics of a molecule in the absence of environmental effects.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. iau.irresearchgate.net For this compound, DFT calculations would be employed to predict a variety of fundamental properties. These include optimizing the molecule's three-dimensional geometry to find its most stable structure, calculating its total energy, and determining its vibrational frequencies, which correspond to infrared and Raman spectral peaks. elixirpublishers.com

Illustrative Data Table: Predicted Properties from DFT Calculations This table is a hypothetical representation of the type of data that would be generated from DFT calculations on this compound.

| Property | Hypothetical Value | Method/Basis Set |

|---|---|---|

| Ground State Energy | -684.5 Hartree | B3LYP/6-311+G(d,p) |

| Dipole Moment | 2.5 Debye | B3LYP/6-311+G(d,p) |

| HOMO Energy | -6.8 eV | B3LYP/6-311+G(d,p) |

| LUMO Energy | +1.2 eV | B3LYP/6-311+G(d,p) |

| HOMO-LUMO Gap | 8.0 eV | B3LYP/6-311+G(d,p) |

Molecular Orbital (MO) analysis provides a detailed picture of the distribution and energy of electrons within a molecule. researchgate.net Key among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and kinetic stability; a large gap suggests high stability, while a small gap indicates higher reactivity. nih.gov

For this compound, mapping the HOMO and LUMO surfaces would reveal the specific regions of the molecule most likely to be involved in electron donation and acceptance, respectively. This is fundamental to predicting its behavior in chemical reactions.

Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through rotation around single bonds. chemistrysteps.com The cyclohexane (B81311) ring in this compound is known to exist primarily in a chair conformation to minimize steric and torsional strain. utdallas.edu However, the N-(2,2-difluoroethyl) substituent can be positioned in either an axial or an equatorial position relative to the ring.

These two primary conformers (axial vs. equatorial) have different energies. Computational methods can be used to perform a potential energy surface (PES) scan by systematically rotating key dihedral angles to map the energy landscape. nih.gov This analysis would identify the lowest-energy (most stable) conformer and the energy barriers for converting between different conformers. researchgate.net For substituted cyclohexanes, the equatorial position is generally more stable for bulky substituents to avoid steric clashes known as 1,3-diaxial interactions. youtube.com

Illustrative Data Table: Relative Energies of Conformers This table provides a hypothetical comparison of the energies of the axial and equatorial conformers of this compound as would be determined by computational analysis.

| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|

| Equatorial | 0.00 (Reference) | ~95% |

| Axial | +2.1 | ~5% |

Molecular Dynamics Simulations of this compound

While quantum chemical studies examine a molecule in a static state (often in a vacuum), Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. nih.gov MD simulations provide a view of the molecule's dynamic behavior, including its interactions with its environment (like a solvent) and its conformational changes. mdpi.com

MD simulations are particularly useful for studying how a solute molecule behaves in a solvent. researchgate.net For this compound, simulations in a solvent like water or an organic solvent would reveal how the solvent molecules arrange themselves around the solute. This includes the formation of hydrogen bonds between the amine group and protic solvents.

By analyzing the radial distribution functions from the simulation, one can determine the average distance and coordination number of solvent molecules around specific atoms of the solute. This information is crucial for understanding solubility and how the solvent influences the molecule's conformational preferences and reactivity.

MD simulations can track the conformational changes of this compound over time. princeton.edu A key dynamic event for this molecule would be the chair-to-chair ring inversion of the cyclohexane moiety, which simultaneously forces the N-(2,2-difluoroethyl) group to switch between equatorial and axial positions.

By running a simulation for a sufficient length of time (nanoseconds to microseconds), it is possible to observe these transitions directly. researchgate.net The frequency of these events and the lifetime of each conformational state can be calculated from the simulation trajectory. This provides insight into the molecule's flexibility and the timescales of its internal motions, which are often difficult to measure experimentally.

Computational Prediction of Reaction Mechanisms Involving this compound

As established, no specific computational studies on the reaction mechanisms of this compound have been found in the scientific literature. Therefore, the following subsections cannot be completed.

Transition State Analysis

No published data is available regarding the transition state analysis for reactions involving this compound.

Reaction Pathway Elucidation

There is no available information on the elucidation of reaction pathways for this compound through computational methods.

Advanced Spectroscopic and Analytical Characterization Methodologies for N 2,2 Difluoroethyl Cyclohexanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei. For N-(2,2-difluoroethyl)cyclohexanamine, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional NMR experiments, is essential for a complete structural assignment. The data presented in the following sections are predicted values based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.

Proton NMR (¹H NMR) Applications

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. In the case of this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the cyclohexyl ring and the 2,2-difluoroethyl group.

The protons on the cyclohexyl ring would appear as a series of overlapping multiplets in the upfield region, typically between 1.0 and 3.0 ppm. The proton on the carbon directly attached to the nitrogen (C1-H) is expected to be the most downfield of the ring protons due to the deshielding effect of the adjacent nitrogen atom.

The protons of the difluoroethyl group are anticipated to exhibit more complex splitting patterns due to coupling with each other, the nitrogen-bound proton (if present and not rapidly exchanging), and the fluorine atoms. The methylene (B1212753) protons (-CH₂-) adjacent to the nitrogen are expected to appear as a triplet of triplets, arising from coupling to the methine proton (-CHF₂) and the two fluorine atoms. The methine proton (-CHF₂) is predicted to be a triplet due to coupling with the adjacent methylene protons, and this triplet will be further split by the two geminal fluorine atoms, resulting in a complex multiplet.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| -NH- | ~1.5-2.5 | Broad Singlet | - |

| Cyclohexyl-H (axial & equatorial) | ~1.0-1.9 | Multiplet | - |

| Cyclohexyl-H (on C attached to N) | ~2.5-2.8 | Multiplet | - |

| -CH₂-CF₂H | ~2.8-3.1 | Triplet of Triplets | J(H-H) ≈ 7 Hz, J(H-F) ≈ 15 Hz |

Carbon-13 NMR (¹³C NMR) Techniques

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

The six carbon atoms of the cyclohexyl ring are expected to resonate in the upfield region of the spectrum. The carbon atom directly bonded to the nitrogen (C1) will be the most downfield of the cyclohexyl carbons.

The two carbons of the difluoroethyl group will have characteristic chemical shifts. The methylene carbon (-CH₂-) will be influenced by the adjacent nitrogen, while the methine carbon (-CHF₂) will be significantly shifted downfield due to the strong deshielding effect of the two attached fluorine atoms. Furthermore, the signal for the -CHF₂ carbon is expected to be a triplet due to one-bond coupling with the two fluorine atoms (¹JCF).

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Cyclohexyl-C (various positions) | ~24-35 | Singlet | - |

| Cyclohexyl-C (attached to N) | ~55-60 | Singlet | - |

| -CH₂-CF₂H | ~50-55 | Triplet | ²J(C-F) ≈ 20-25 Hz |

Fluorine-19 NMR (¹⁹F NMR) for Fluoroalkyl Moiety

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to analyze fluorine-containing compounds. chemrxiv.org The two equivalent fluorine atoms in the 2,2-difluoroethyl group of this compound will produce a single resonance in the ¹⁹F NMR spectrum.

This signal is expected to be a doublet of triplets. The doublet arises from the two-bond coupling to the geminal proton (-CHF₂), and each peak of the doublet is further split into a triplet due to the three-bond coupling with the two protons of the adjacent methylene group (-CH₂-). The chemical shift of the fluorine atoms is highly dependent on their electronic environment.

Predicted ¹⁹F NMR Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|

Two-Dimensional NMR Spectroscopy (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal proton-proton couplings. For this compound, cross-peaks would be observed between adjacent protons on the cyclohexyl ring, confirming their sequence. A key correlation would be seen between the -CH₂- and -CHF₂ protons of the difluoroethyl group, establishing the connectivity of this side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. docbrown.info An HSQC spectrum would show a cross-peak for each C-H bond, allowing for the unambiguous assignment of the ¹³C signals based on the previously assigned ¹H signals. For instance, the proton signal around 2.6 ppm would correlate with the carbon signal around 57 ppm, confirming the C1 position of the cyclohexyl ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for connecting different parts of a molecule. In this case, an HMBC spectrum would show a correlation from the protons of the -CH₂- group to the C1 carbon of the cyclohexyl ring, and from the C1-H proton of the cyclohexyl ring to the -CH₂- carbon of the difluoroethyl group, confirming that both groups are attached to the same nitrogen atom.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of an ion, which allows for the determination of its elemental formula. organicchemistrydata.org For this compound (C₈H₁₅F₂N), HRMS would be used to determine its exact mass.

The expected measurement would be for the protonated molecule, [M+H]⁺. The calculated exact mass for this ion is 164.1245. An experimental HRMS measurement that matches this value to within a few parts per million (ppm) would provide strong evidence for the molecular formula C₈H₁₆F₂N⁺, thereby confirming the elemental composition of the compound.

Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass |

|---|

Fragmentation Pattern Analysis in Mass Spectrometry

The mass spectrometric fragmentation of this compound is dictated by the structural features of the molecule, namely the cyclohexyl ring, the secondary amine linkage, and the difluoroethyl group. While a definitive mass spectrum for this specific compound is not widely published, a detailed fragmentation pattern can be reliably predicted based on established principles of mass spectrometry for amines and halogenated compounds.

The primary fragmentation pathways for this compound under electron ionization (EI) are expected to involve alpha-cleavage, which is characteristic of amines, as well as cleavage events influenced by the presence of the fluorine atoms. The molecular ion peak, [M]+•, would be observed, and its relative intensity would depend on its stability. For secondary amines, the molecular ion is typically detectable.

Alpha-Cleavage: This is generally the most significant fragmentation pathway for aliphatic amines. It involves the homolytic cleavage of a C-C bond adjacent to the nitrogen atom. For this compound, two primary alpha-cleavage routes are possible:

Loss of an ethyl radical: Cleavage of the bond between the nitrogen and the cyclohexyl ring is less likely. More probable is the cleavage of a C-C bond within the cyclohexyl ring initiated by the nitrogen radical. A dominant fragmentation pathway for cyclohexylamines is the loss of an alkene (e.g., ethene) from the ring, leading to a prominent ion.

Cleavage adjacent to the difluoroethyl group: The most probable alpha-cleavage would be the loss of a hydrogen radical from the alpha-carbon on the cyclohexyl ring, leading to the formation of a stable iminium cation. Another significant fragmentation would be the cleavage of the C-C bond of the ethyl group, which is less common than cleavage of the ring.

Fragmentation involving the difluoroethyl group: The strong electron-withdrawing nature of the two fluorine atoms significantly influences the fragmentation. Due to the high strength of the C-F bond, the loss of a single fluorine radical is less probable compared to the loss of HF or the entire fluoroalkyl group.

A plausible and significant fragmentation pathway would be the cleavage of the N-C bond of the difluoroethyl group, leading to the formation of a cyclohexylaminium radical cation and a neutral difluoroethyl radical. However, the most characteristic fragmentation for amines is the alpha-cleavage, which leads to the formation of a resonance-stabilized iminium ion. For this compound, the most abundant fragment ion (base peak) is expected to result from the loss of the difluoroethyl group, leading to the cyclohexaniminium ion.

The table below outlines the predicted major fragment ions for this compound.

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |

| 163 | [C8H15F2N]+• | - | Molecular Ion |

| 162 | [C8H14F2N]+ | H• | Loss of a hydrogen radical |

| 98 | [C6H12N]+ | •CHF2CH2 | Cleavage of the N-CH2 bond |

| 84 | [C6H10]+• | C2H5F2N | Ring fragmentation and rearrangement |

| 83 | [C6H11]+ | C2H4F2N | Loss of the side chain |

| 56 | [C4H8]+ | C4H7F2N | Ring fragmentation |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying the functional groups present in a molecule. The vibrational spectra of this compound would exhibit characteristic bands corresponding to the N-H, C-H, C-N, and C-F bonds, as well as vibrations of the cyclohexyl ring.

N-H Vibrations: A secondary amine like this compound will show a characteristic N-H stretching vibration in the IR spectrum, typically appearing as a weak to medium band in the region of 3300-3500 cm-1. The N-H bending vibration is expected in the range of 1550-1650 cm-1.

C-H Vibrations: The stretching vibrations of the C-H bonds in the cyclohexyl ring and the ethyl group will appear in the 2850-3000 cm-1 region. The asymmetric and symmetric stretching bands of the CH2 groups are expected around 2925 cm-1 and 2855 cm-1, respectively. The corresponding bending (scissoring and rocking) vibrations for the CH2 groups will be observed in the 1440-1470 cm-1 range.

C-F Vibrations: The carbon-fluorine bonds will give rise to strong absorption bands in the IR spectrum due to the large change in dipole moment during vibration. The C-F stretching vibrations are typically found in the 1000-1400 cm-1 region. For a geminal difluoro compound (CF2), two distinct stretching vibrations are expected: an asymmetric stretch and a symmetric stretch. These are anticipated to be very strong and prominent features in the IR spectrum.

C-N Vibrations: The C-N stretching vibration for a secondary aliphatic amine is expected to appear in the 1180-1250 cm-1 region.

Raman Spectroscopy: In Raman spectroscopy, non-polar bonds tend to give stronger signals. Therefore, the C-C stretching vibrations of the cyclohexyl ring and the symmetric C-F stretching mode are expected to be more prominent in the Raman spectrum compared to the IR spectrum. The N-H stretching vibration, being a polar bond, will likely show a weaker signal in the Raman spectrum.

The following table summarizes the predicted characteristic vibrational frequencies for this compound.

| Vibrational Mode | Predicted IR Frequency (cm-1) | Predicted Raman Frequency (cm-1) | Intensity |

| N-H Stretch | 3300-3350 | 3300-3350 | Weak-Medium (IR), Weak (Raman) |

| C-H Stretch (aliphatic) | 2850-2960 | 2850-2960 | Strong (IR), Strong (Raman) |

| N-H Bend | 1550-1650 | 1550-1650 | Medium (IR) |

| CH2 Bend | 1440-1470 | 1440-1470 | Medium (IR), Medium (Raman) |

| C-N Stretch | 1180-1250 | 1180-1250 | Medium (IR) |

| C-F Asymmetric Stretch | 1100-1350 | 1100-1350 | Very Strong (IR), Medium (Raman) |

| C-F Symmetric Stretch | 1050-1150 | 1050-1150 | Strong (IR), Strong (Raman) |

| Cyclohexane (B81311) Ring Vibrations | 800-1050 | 800-1050 | Medium (IR), Strong (Raman) |

X-ray Crystallography for Solid-State Structure Determination of this compound Derivatives

X-ray crystallography is the definitive analytical technique for determining the precise three-dimensional atomic arrangement of a crystalline solid. This method can provide detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound.

Currently, there is no publicly available X-ray crystal structure for this compound or its derivatives. However, the application of this technique would be invaluable for elucidating its solid-state conformation and packing.

Should single crystals of this compound or a suitable derivative (such as a hydrochloride or hydrobromide salt to enhance crystallinity) be obtained, X-ray diffraction analysis would reveal several key structural features:

Conformation of the Cyclohexyl Ring: The analysis would confirm whether the cyclohexyl ring adopts a chair, boat, or twist-boat conformation in the solid state. The chair conformation is generally the most stable.

Orientation of the Substituents: The crystallographic data would precisely define the axial or equatorial orientation of the N-(2,2-difluoroethyl)amino group on the cyclohexyl ring.

Bond Lengths and Angles: Precise measurements of all bond lengths (C-C, C-N, C-F, C-H, N-H) and angles would be obtained, providing insight into the effects of the difluoroethyl substituent on the geometry of the cyclohexanamine moiety.

Intermolecular Interactions: The crystal packing would reveal the nature and geometry of intermolecular forces, such as hydrogen bonding involving the N-H group and potentially weak C-H···F interactions. These interactions govern the physical properties of the compound in the solid state, including its melting point and solubility.

The generation of a crystallographic information file (CIF) from such a study would allow for the detailed visualization and analysis of the molecular and crystal structure. This data would be a critical benchmark for computational modeling and for understanding the compound's chemical behavior.

Reactivity and Derivatization Studies of N 2,2 Difluoroethyl Cyclohexanamine

Reactions at the Amine Nitrogen

The nitrogen atom in N-(2,2-difluoroethyl)cyclohexanamine serves as the primary site for chemical modification. However, the inductive effect of the adjacent difluoroethyl group reduces the electron density on the nitrogen, thereby decreasing its basicity and nucleophilicity compared to non-fluorinated analogues like N-ethylcyclohexanamine. rsc.orgyoutube.com This attenuated reactivity necessitates careful selection of reaction conditions to achieve efficient derivatization.

Acylation and Sulfonylation Reactions

As a secondary amine, this compound is expected to undergo acylation and sulfonylation to form the corresponding amides and sulfonamides. These reactions typically involve the nucleophilic attack of the amine on an electrophilic acyl or sulfonyl source.

Acylation is commonly achieved using reagents such as acyl chlorides or acid anhydrides. pacific.edunih.gov The reaction with an acyl chloride, for example, proceeds via nucleophilic acyl substitution. A base, such as pyridine (B92270) or triethylamine (B128534), is often included to neutralize the hydrogen chloride byproduct. wikipedia.org Given the reduced nucleophilicity of this compound, more reactive acylating agents or more forcing conditions (e.g., elevated temperatures) may be required compared to the acylation of simpler secondary amines. organic-chemistry.org

Sulfonylation involves the reaction of the amine with a sulfonyl derivative, most commonly a sulfonyl chloride, in the presence of a base. cbijournal.comresearchgate.net This reaction leads to the formation of a stable sulfonamide linkage. Numerous methods have been developed for this transformation, including conventional reactions with sulfonyl chlorides and more modern approaches using various catalysts or coupling agents. researchgate.netorganic-chemistry.org

Alkylation and Quaternization

The nitrogen atom can be further substituted through alkylation reactions. Reaction with an alkyl halide (e.g., methyl iodide) would convert the secondary amine into a tertiary amine. This N-alkylation is a standard transformation for amines, often carried out in the presence of a base to scavenge the resulting hydrohalic acid. google.comnih.gov

The resulting tertiary amine, N-alkyl-N-(2,2-difluoroethyl)cyclohexanamine, can then undergo a second alkylation to form a quaternary ammonium (B1175870) salt. This process, known as the Menshutkin reaction, involves the reaction of the tertiary amine with an alkyl halide to yield a tetra-substituted ammonium salt. researchgate.net The rate of both the initial alkylation and the subsequent quaternization would be influenced by the electronic effects of the difluoroethyl group, which diminishes the nucleophilicity of the nitrogen atom. nih.govgoogle.comnih.govmdpi.com

Formation of Amides and Sulfonamides

The products of acylation and sulfonylation are amides and sulfonamides, respectively. The direct formation of these functional groups is a cornerstone of organic synthesis.

Amide Synthesis: The reaction of this compound with a carboxylic acid requires an activation step, as the direct reaction is generally inefficient. wikipedia.org This is typically accomplished by converting the carboxylic acid into a more reactive derivative (like an acyl chloride or anhydride) or by using a coupling agent. rsc.orgrsc.orgacs.orgorganic-chemistry.org The resulting N-cyclohexyl-N-(2,2-difluoroethyl) amide contains a stable, tertiary amide bond.

Sulfonamide Synthesis: Sulfonamides are key structural motifs in many biologically active compounds. cbijournal.com The synthesis of N-cyclohexyl-N-(2,2-difluoroethyl)sulfonamides can be achieved through various routes, including the reaction with sulfonyl chlorides, sulfonic acids, or sulfinate salts under oxidative conditions. researchgate.netorganic-chemistry.orgacs.orgnih.gov The properties of the resulting sulfonamide are influenced by the nature of the sulfonyl group introduced.

| Reaction Type | Reactant | Reagent(s) | Product |

|---|---|---|---|

| Acylation | This compound | Acetyl Chloride, Triethylamine | N-acetyl-N-(2,2-difluoroethyl)cyclohexanamine |

| Sulfonylation | This compound | p-Toluenesulfonyl Chloride, Pyridine | N-(2,2-difluoroethyl)-N-(p-tolylsulfonyl)cyclohexanamine |

| Alkylation | This compound | Methyl Iodide, K₂CO₃ | N-(2,2-difluoroethyl)-N-methylcyclohexanamine |

| Quaternization | N-(2,2-difluoroethyl)-N-methylcyclohexanamine | Methyl Iodide | N-(2,2-difluoroethyl)-N,N-dimethylcyclohexanaminium Iodide |

Reactions Involving the Cyclohexane (B81311) Ring

The cyclohexane ring is a saturated aliphatic system, and its C-H bonds are generally considered unreactive towards many chemical reagents under mild conditions. researchgate.net

Functionalization of the Cyclohexane Moiety

Direct functionalization of the cyclohexane ring in this compound is challenging due to the lack of activating groups. mdpi.com Most methods for C-H functionalization require harsh conditions or specific directing groups that are absent in this molecule. nih.gov

Potential, albeit often unselective, reactions could include:

Free-Radical Halogenation: Under UV light or with radical initiators, reaction with halogens (e.g., Cl₂ or Br₂) could lead to the substitution of hydrogen atoms on the ring. This would likely produce a complex mixture of mono- and poly-halogenated isomers at the C-2, C-3, and C-4 positions. The amine group would likely require protection to prevent side reactions.

Oxidation: Strong oxidizing agents can attack the cyclohexane ring, but these conditions are typically destructive and would also oxidize the amine functionality, potentially leading to ring cleavage.

The reactivity of substituted cyclohexanes is also highly dependent on their conformation. spcmc.ac.in Axial and equatorial substituents can exhibit different reaction rates due to steric and stereoelectronic effects. libretexts.org For any selective functionalization, it would be crucial to consider the conformational dynamics of the substituted ring. acs.orgnih.gov

| Reaction Type | General Reagents | Expected Outcome | Challenges |

|---|---|---|---|

| Free-Radical Halogenation | N-Bromosuccinimide (NBS), AIBN or UV light | Bromination at various ring positions | Low selectivity, potential for multiple products, requires N-protection |

| Directed C-H Activation | Transition metal catalysts (e.g., Pd, Rh) with a directing group | Site-selective functionalization (e.g., arylation) | Requires prior modification to install a directing group |

| Oxidation | Strong oxidants (e.g., KMnO₄, H₂CrO₄) | Ring-opening to dicarboxylic acids | Non-selective, degradation of the molecule |

Ring Transformations under Specific Conditions

Ring transformations of a simple, unsubstituted cyclohexane ring are uncommon and require specialized, high-energy conditions. Without unsaturation or specific functional groups to facilitate rearrangement or cleavage, the carbocyclic core of this compound is expected to be highly stable.

Theoretical transformations could include:

Retrosynthetic pathways: While not a reaction, considering retrosynthesis could suggest pathways from other ring systems, but this does not describe the forward reactivity of the molecule itself.

Photochemical reactions: Certain photochemical cycloadditions or rearrangements are known for cyclic systems, but these are highly specific and there is no indication that this compound would undergo productive ring transformations under typical photochemical conditions. ic.ac.uk

Reactions at the Fluoroethyl Moiety

The chemical behavior of the 2,2-difluoroethyl group is largely dictated by the strong carbon-fluorine bonds and the electron-withdrawing nature of the fluorine atoms.

Modifications of the Difluoroethyl Group

Modifications targeting the difluoroethyl group can be challenging but offer pathways to unique structures. One of the primary reactions anticipated for a gem-difluoroalkyl group is elimination.

Elimination Reactions: The presence of two fluorine atoms on the same carbon atom significantly increases the acidity of the protons on the adjacent carbon. Consequently, treatment with a strong base could induce the elimination of hydrogen fluoride (B91410) (HF), leading to the formation of a fluorinated alkene, specifically N-(2-fluorovinyl)cyclohexanamine. This reaction would likely proceed via an E2 mechanism. The choice of base and solvent would be critical in optimizing the yield and minimizing side reactions.

Table 1: Hypothetical Conditions for the Elimination of HF from this compound This table presents plausible reaction conditions based on general principles of elimination reactions for fluoroalkanes.

| Entry | Base | Solvent | Temperature (°C) | Expected Major Product |

| 1 | Sodium tert-butoxide | Tetrahydrofuran (THF) | 60-80 | N-(2-fluorovinyl)cyclohexanamine |

| 2 | Potassium carbonate | Dimethylformamide (DMF) | 100-120 | N-(2-fluorovinyl)cyclohexanamine |

| 3 | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Acetonitrile | 80-100 | N-(2-fluorovinyl)cyclohexanamine |

Nucleophilic Substitution Reactions at Fluoroalkyl Carbons

Direct nucleophilic substitution of a fluorine atom on the difluoroethyl group is generally considered a difficult transformation due to the high strength of the C-F bond. Such reactions typically require harsh conditions and may not be selective.

A more plausible route for substitution would involve a two-step sequence:

Elimination: As described above, elimination of HF would generate an N-(2-fluorovinyl)cyclohexanamine intermediate.

Addition-Elimination: The resulting fluorinated alkene could then undergo a nucleophilic addition-elimination reaction, where a nucleophile attacks the double bond, followed by the elimination of the remaining fluoride ion to introduce a new functional group.

Formation of Novel Derivatives of this compound

The secondary amine functionality of this compound provides a versatile handle for the synthesis of a wide range of derivatives through reactions at the nitrogen atom.

N-Alkylation and N-Acylation: The nitrogen atom's lone pair of electrons makes it nucleophilic, allowing for reactions with various electrophiles.

N-Alkylation: Reaction with alkyl halides in the presence of a base to neutralize the resulting ammonium salt would yield tertiary amines. This reaction is a fundamental method for introducing diverse alkyl groups onto the nitrogen atom.

N-Acylation: Treatment with acyl chlorides or acid anhydrides would produce the corresponding amides. Amide formation is typically a robust and high-yielding reaction.

Table 2: Plausible Derivatization Reactions at the Nitrogen Atom This table outlines potential derivatization reactions based on the known reactivity of secondary amines.

| Reaction Type | Reagent | General Product Structure |

| N-Alkylation | R-X (Alkyl halide) | R-N(Cyclohexyl)(CH₂CF₂H) |

| N-Acylation | R-COCl (Acyl chloride) | R-CON(Cyclohexyl)(CH₂CF₂H) |

| N-Sulfonylation | R-SO₂Cl (Sulfonyl chloride) | R-SO₂N(Cyclohexyl)(CH₂CF₂H) |

| Urea Formation | R-NCO (Isocyanate) | R-NHCON(Cyclohexyl)(CH₂CF₂H) |

| Thiourea Formation | R-NCS (Isothiocyanate) | R-NHCSN(Cyclohexyl)(CH₂CF₂H) |

Formation of Heterocyclic Structures: While not extensively documented for this specific compound, this compound could potentially serve as a building block for the synthesis of nitrogen-containing heterocycles. For instance, intramolecular cyclization reactions could be envisioned if a suitable reactive group is introduced at another position on the cyclohexyl ring or via a carefully chosen alkylating or acylating agent.

Potential Applications of N 2,2 Difluoroethyl Cyclohexanamine in Chemical Science

N-(2,2-difluoroethyl)cyclohexanamine as a Synthetic Intermediate

The structural attributes of this compound make it a versatile intermediate in the synthesis of a wide array of organic molecules. Its secondary amine functionality allows for further elaboration, while the difluorinated tail can influence the physicochemical properties of the final products.

This compound is poised to be a valuable precursor in the synthesis of fine chemicals, particularly in the pharmaceutical and agrochemical industries. The incorporation of fluorine atoms into organic molecules is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity. researchgate.netmdpi.comnih.gov The 2,2-difluoroethyl group, in particular, can act as a bioisostere of an ether or carbonyl group, potentially leading to improved biological activity. researchgate.net

The synthesis of this compound can be achieved through the N-alkylation of cyclohexylamine (B46788) with a suitable 2,2-difluoroethylating agent, such as 2,2-difluoroethyl bromide, under basic conditions. Once formed, the secondary amine can undergo a variety of transformations to yield more complex fine chemicals.

| Reaction Type | Potential Product Class | Significance |

| Acylation | Amides | Precursors to biologically active compounds. |

| Reductive Amination | Tertiary Amines | Access to diverse substitution patterns. |

| N-Arylation | N-Aryl Cyclohexanamines | Core structures in medicinal chemistry. |

| Cyclization Reactions | Heterocyclic Compounds | Building blocks for novel scaffolds. |

These transformations allow for the strategic introduction of the N-(2,2-difluoroethyl)cyclohexyl moiety into target molecules, making it a key intermediate for accessing novel chemical space.

As a building block, this compound offers a combination of a conformationally restricted cyclohexane (B81311) ring and a polar difluoroethyl group. This duality is advantageous in the construction of complex organic molecules where precise spatial arrangement and electronic properties are crucial. Fluorinated cyclohexanes have been explored as building blocks for discovery chemistry programs, with the fluorine atoms inducing significant facial polarity.

The amine handle on this compound allows for its covalent attachment to other molecular fragments through robust bond-forming reactions. This enables the systematic exploration of structure-activity relationships in drug discovery and the development of functional organic materials.

| Molecular Scaffold Feature | Contribution to Complex Molecule | Example Application Area |

| Cyclohexyl Ring | Conformational rigidity, defined stereochemistry. | Peptidomimetics, natural product analogues. |

| Secondary Amine | Site for further functionalization, hydrogen bonding. | Linker for bioconjugation, pharmacophore component. |

| 2,2-Difluoroethyl Group | Enhanced metabolic stability, modulated basicity, lipophilicity. | Bioactive molecules with improved pharmacokinetic profiles. |

Role in Catalysis and Ligand Design

The nitrogen atom in this compound, with its lone pair of electrons, can actively participate in catalytic processes, either as an organocatalyst itself or as part of a more complex ligand for metal-catalyzed reactions.

While direct studies on the organocatalytic applications of this compound are not extensively reported, its structural similarity to other N-alkylated cyclohexylamines suggests potential in this area. Chiral derivatives of cyclohexanediamines have been successfully employed as organocatalysts in various asymmetric transformations. The electronic properties of the difluoroethyl group could modulate the basicity and steric environment of the nitrogen atom, potentially influencing the stereoselectivity and efficiency of catalytic cycles.

| Potential Organocatalytic Reaction | Role of the Amine Catalyst | Anticipated Outcome |

| Aldol Reaction | Enamine formation with a carbonyl compound. | Asymmetric C-C bond formation. |

| Michael Addition | Activation of the Michael acceptor or donor. | Enantioselective conjugate addition. |

| Mannich Reaction | Formation of a reactive iminium ion. | Synthesis of β-amino carbonyl compounds. |

Further research into chiral variants of this compound could unveil novel and efficient organocatalysts for asymmetric synthesis.

| Metal-Catalyzed Reaction | Potential Ligand Type | Influence of the Difluoroethyl Group |

| Cross-Coupling Reactions | Monodentate or bidentate phosphine-amine ligands. | Modulate electron density on the metal center. |

| Asymmetric Hydrogenation | Chiral diamine or amino-alcohol ligands. | Enhance enantioselectivity through steric and electronic effects. |

| C-H Activation | Directing group for regioselective functionalization. | Influence the stability of the metallacycle intermediate. |

The synthesis of multidentate ligands derived from this compound could lead to novel catalytic systems with unique reactivity profiles.

Materials Science Applications

The incorporation of fluorinated moieties into polymers and other materials can lead to desirable properties such as thermal stability, chemical resistance, and low surface energy. This compound can serve as a monomer or a modifying agent in the synthesis of advanced materials.

Research has shown that cyclohexylamine can be polymerized, suggesting that this compound could also be used to create novel polymers. The difluoroethyl groups along the polymer backbone would be expected to impart unique properties to the resulting material. Furthermore, the living supramolecular polymerization of highly fluorinated cyclohexane derivatives has been demonstrated, indicating the utility of such scaffolds in creating ordered polymeric structures.

| Material Type | Role of this compound | Potential Properties and Applications |

| Fluorinated Polyamines | Monomer in polymerization reactions. | Polymers with high thermal stability and chemical resistance for coatings and membranes. |

| Surface Modifying Agents | Chemical grafting onto surfaces. | Creation of hydrophobic and oleophobic surfaces. |

| Functional Additives | Additive in polymer formulations. | Enhancement of properties such as flame retardancy and dielectric constant. |

The unique combination of the aliphatic cyclohexane core and the fluorinated side chain makes this compound a promising candidate for the development of new functional materials with tailored properties.

Polymer Chemistry Applications

There is currently no published research detailing the specific application of this compound as a monomer or modifying agent in polymer chemistry. In theory, the secondary amine group of the molecule could be a site for polymerization reactions. For instance, amines can be reacted with other functional groups like epoxides or isocyanates to form polymers. The presence of the difluoroethyl group might influence the properties of the resulting polymer, potentially enhancing thermal stability, chemical resistance, or altering surface properties due to the fluorine content. However, without experimental data, these remain hypothetical applications.

Incorporation into Advanced Functional Materials

The incorporation of this compound into advanced functional materials has not been reported in the existing scientific literature. Fluorinated compounds are often explored for applications in materials science due to their unique properties, such as hydrophobicity and low surface energy. It is conceivable that this compound could be investigated as a building block for materials with tailored surface properties or as a component in functional coatings. Nevertheless, there are no specific research findings to substantiate these potential uses.

Supramolecular Chemistry and Self-Assembly with this compound

Due to the lack of available research data, no interactive data tables on the applications of this compound in these fields of chemical science can be generated.

Structure Reactivity Relationships and Mechanistic Insights for N 2,2 Difluoroethyl Cyclohexanamine

Influence of the Difluoroethyl Group on Amine Basicity and Nucleophilicity

The introduction of a 2,2-difluoroethyl group to the nitrogen atom of cyclohexanamine has a profound impact on the amine's electronic properties, primarily its basicity and nucleophilicity. The two fluorine atoms, being highly electronegative, exert a strong electron-withdrawing inductive effect (-I) on the nitrogen atom. This effect reduces the electron density on the nitrogen, thereby decreasing its ability to donate its lone pair of electrons to a proton. Consequently, N-(2,2-difluoroethyl)cyclohexanamine is expected to be a weaker base compared to its non-fluorinated analog, N-ethylcyclohexanamine, and even cyclohexanamine itself.

The nucleophilicity of the amine is also diminished by the difluoroethyl group. Nucleophilicity, the ability to donate an electron pair to an electrophilic center, generally correlates with basicity, although it is also sensitive to steric factors. masterorganicchemistry.comlibretexts.org The reduced electron density on the nitrogen atom of this compound makes it a less potent nucleophile compared to unsubstituted or mono-alkylated cyclohexylamines. masterorganicchemistry.com Mechanistic studies on reactions involving similar fluorinated compounds have shown that while direct nucleophilic attack by amines on certain substrates can be inefficient, alternative synthetic strategies can be employed to overcome this reduced reactivity. smolecule.com

| Compound Name | Structure | pKa of Conjugate Acid | Reference |

|---|---|---|---|

| Cyclohexanamine | C₆H₁₁NH₂ | 10.64 | wikipedia.orgquora.com |

| Aniline | C₆H₅NH₂ | 4.6 | masterorganicchemistry.com |

| 2,2-Difluoroethylamine (B1345623) | CHF₂CH₂NH₂ | ~7.09 (Predicted) | chemicalbook.com |

| This compound | C₆H₁₁NHCH₂CHF₂ | Estimated to be lower than cyclohexanamine | Inference |

Steric and Electronic Effects of the Cyclohexyl Moiety on Reactivity

The cyclohexyl group, a bulky and non-planar substituent, primarily influences the reactivity of this compound through steric hindrance. scribd.com The chair conformation of the cyclohexane (B81311) ring places the amino group in either an axial or equatorial position, with the equatorial conformation being thermodynamically more stable to minimize 1,3-diaxial interactions. core.ac.uk This conformational preference can affect the accessibility of the nitrogen's lone pair to incoming electrophiles or protons.

The steric bulk of the cyclohexyl ring can hinder the approach of reactants to the nitrogen atom, thereby slowing down reaction rates compared to less sterically encumbered amines. scribd.comcore.ac.uk This effect is particularly pronounced in reactions where the transition state is sterically demanding. For instance, in nucleophilic substitution reactions, the rate can be significantly influenced by the size of both the nucleophile and the electrophile.

Electronically, the cyclohexyl group is considered to be weakly electron-donating (+I effect) compared to a hydrogen atom. quora.com This effect would slightly increase the electron density on the nitrogen atom, counteracting the strong electron-withdrawing effect of the difluoroethyl group to a small extent. However, the inductive effect of the difluoroethyl group is expected to be the dominant electronic factor influencing the amine's basicity and nucleophilicity.

| Substituent | Taft Steric Parameter (Es) | Taft Polar Substituent Constant (σ*) | General Effect |

|---|---|---|---|

| Cyclohexyl | -0.79 | -0.15 | Bulky, weakly electron-donating |

| Ethyl | -0.07 | -0.10 | Less bulky, weakly electron-donating |

| 2,2-Difluoroethyl | Not readily available | Estimated to be positive (electron-withdrawing) | Electron-withdrawing |

Kinetic and Thermodynamic Aspects of Reactions Involving this compound

The kinetics and thermodynamics of reactions involving this compound are a direct consequence of the structural features discussed previously. Due to the reduced nucleophilicity of the nitrogen atom, the activation energy for reactions where the amine acts as a nucleophile is expected to be higher compared to its non-fluorinated counterparts. This would result in slower reaction rates under identical conditions.

The thermodynamic stability of the products formed from reactions of this compound will also be influenced by the electronic nature of the difluoroethyl group. For example, in protonation reactions, the resulting ammonium (B1175870) salt will be less stable (i.e., more acidic) due to the electron-withdrawing fluorine atoms, which destabilize the positive charge on the nitrogen. This is reflected in the lower pKa of the conjugate acid.

While specific kinetic and thermodynamic data for reactions of this compound are not extensively documented, general principles of physical organic chemistry allow for qualitative predictions. The Taft equation, which separates steric and electronic effects, can be a useful framework for quantitatively assessing the reactivity of this compound if the relevant substituent constants were determined. wikipedia.orgdalalinstitute.com

| Compound | Enthalpy of Formation (gas, kJ/mol) | Enthalpy of Vaporization (kJ/mol) | Reference |

|---|---|---|---|

| Cyclohexanamine | -98.7 | 42.8 | nist.gov |

| N,N-diethylcyclohexanamine | -127.88 (Joback Calculated) | Not available | nist.gov |

| This compound | Not available | Not available | - |

Future Research Directions and Challenges for N 2,2 Difluoroethyl Cyclohexanamine

Development of Novel and Sustainable Synthetic Routes

Traditional synthesis of N-(2,2-difluoroethyl)cyclohexanamine often involves nucleophilic substitution reactions, for instance, reacting cyclohexanamine with a 2,2-difluoroethyl halide under basic conditions. While effective at a laboratory scale, these methods can present challenges regarding sustainability and efficiency. Future research must focus on developing more innovative and environmentally benign synthetic strategies.

Key Research Areas:

Catalytic Approaches: The development of transition-metal-catalyzed C-N cross-coupling reactions offers a promising avenue. For instance, palladium-catalyzed methodologies have been successful in coupling fluoroalkylamines with aryl halides. nih.gov Adapting these methods for the synthesis of this compound could offer milder reaction conditions and broader substrate scope.

Green Chemistry Methodologies: Exploring greener synthetic routes is crucial. This could involve mechanochemical methods, which reduce or eliminate the need for solvents, or flow chemistry processes that allow for safer handling of reagents and improved reaction control.

Biocatalysis: The use of enzymes, such as transaminases or reductive aminases, for the synthesis of fluorinated chiral amines is a rapidly growing field. Developing a biocatalytic route to this compound could provide a highly selective and sustainable manufacturing process.

Challenges:

Reagent Availability and Cost: The availability and cost of specialized fluorinating agents and catalysts can be a significant barrier.

Reaction Control: Controlling the selectivity of fluorination and amination reactions to minimize byproduct formation remains a challenge.

Sustainability Metrics: A thorough assessment of the environmental impact of any new synthetic route, using metrics like atom economy and E-factor, will be necessary.

Exploration of Undiscovered Reactivity Patterns and Transformations

The reactivity of this compound is largely inferred from the general behavior of secondary amines and fluorinated compounds. A systematic investigation into its chemical transformations is needed to establish its utility as a synthetic intermediate.

Potential Transformations to Explore:

Cycloaddition Reactions: The amine moiety could be transformed into a reactive intermediate for participation in various cycloaddition reactions, providing access to complex heterocyclic structures.

Transition Metal-Catalyzed Functionalization: The C-H bonds on the cyclohexane (B81311) ring and the C-F bonds of the difluoroethyl group could be targets for late-stage functionalization using transition metal catalysis.

Photoredox Catalysis: Visible-light photoredox catalysis could enable novel transformations by generating radical intermediates from the amine, opening up new reaction pathways that are not accessible through traditional thermal methods.

Challenges:

Influence of the Difluoroethyl Group: The strong electron-withdrawing nature of the difluoroethyl group can significantly impact the nucleophilicity and basicity of the amine, potentially altering its expected reactivity.

Chemoselectivity: Achieving selective reaction at the nitrogen atom versus other positions on the molecule will be a key challenge.

Reaction Optimization: Developing robust and high-yielding protocols for new transformations will require extensive optimization of reaction conditions.

Advanced Computational Modeling for Predictive Research

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental work. The application of advanced computational models to this compound can accelerate its development.

Areas for Computational Investigation:

Conformational Analysis: Modeling the conformational preferences of the cyclohexane ring and the orientation of the difluoroethyl group to understand their influence on reactivity and biological activity.

Reactivity Prediction: Using Density Functional Theory (DFT) to calculate reaction barriers and predict the outcomes of potential chemical transformations, helping to prioritize experimental efforts. mdpi.com

In Silico Screening: Designing virtual libraries of derivatives of this compound and using molecular docking simulations to predict their binding affinity to various biological targets, such as enzymes and receptors. nih.gov

Challenges:

Accuracy of Models: The accuracy of computational predictions is highly dependent on the level of theory and the basis set used. Validating computational results with experimental data is crucial.

Computational Cost: High-level calculations can be computationally expensive and time-consuming, particularly for large systems or complex reaction pathways.

Parameterization for Fluorinated Compounds: Developing accurate parameters for fluorinated molecules within molecular mechanics force fields can be challenging.

Integration into Emerging Fields of Chemical Research

The unique structural features of this compound make it a candidate for application in several cutting-edge areas of chemical research.

Potential Applications:

Medicinal Chemistry: The compound could serve as a scaffold for the development of new therapeutic agents. The difluoroethyl moiety is known to enhance metabolic stability and binding affinity, properties that are highly desirable in drug design. Derivatives of cyclohexanamine have been investigated for their potential anticancer activity.

Agrochemicals: Fluorinated compounds are prevalent in modern agrochemicals due to their enhanced efficacy and stability. ccspublishing.org.cnnumberanalytics.com this compound could be a valuable building block for the synthesis of novel herbicides, fungicides, or insecticides.

Positron Emission Tomography (PET) Imaging: The introduction of a fluorine-18 (B77423) radioisotope would make derivatives of this compound suitable as PET imaging agents. PET is a powerful diagnostic tool, and the development of new fluorinated tracers is an active area of research. numberanalytics.comnih.gov

Materials Science: The polarity and stability imparted by the fluorine atoms could be exploited in the design of new materials with unique properties, such as liquid crystals or specialized polymers.

Challenges:

Biological Activity Profiling: Extensive biological screening will be required to identify and validate any potential therapeutic or agrochemical applications.

Radiolabeling: The development of efficient and rapid methods for incorporating fluorine-18 will be necessary for its use in PET imaging. nih.gov

Structure-Property Relationships: Establishing clear relationships between the molecular structure of derivatives and their functional properties in various applications will be a key research focus.

Scalability and Industrial Applications of this compound Synthesis

For this compound to have a significant impact, its synthesis must be amenable to large-scale production in a cost-effective and safe manner.

Considerations for Industrial Scale-up:

Process Optimization: Optimizing reaction parameters such as temperature, pressure, and catalyst loading to maximize yield and throughput while ensuring process safety.

Continuous Manufacturing: Implementing continuous flow processes can offer advantages in terms of safety, efficiency, and consistency for the industrial production of fluorinated compounds.

Cost-Benefit Analysis: A thorough economic analysis will be needed to assess the commercial viability of any large-scale synthesis, taking into account the cost of raw materials, energy consumption, and waste disposal.

Regulatory Compliance: Ensuring that the manufacturing process complies with all relevant safety and environmental regulations is paramount.

Challenges:

Handling of Fluorinating Reagents: Many fluorinating agents are hazardous and require specialized equipment and handling procedures, which can add to the cost and complexity of industrial-scale synthesis. pharmtech.com

Purification: Developing efficient and scalable purification methods to obtain the final product with high purity is often a significant hurdle in industrial processes.

Technology Transfer: Successfully transferring a synthetic route from a laboratory setting to a pilot plant and then to full-scale industrial production presents numerous logistical and engineering challenges.

常见问题

Q. What are the critical steps and reaction conditions for synthesizing N-(2,2-difluoroethyl)cyclohexanamine?

The synthesis typically involves a nucleophilic substitution reaction between cyclohexanamine and 2,2-difluoroethyl bromide or a related alkylating agent. Key steps include:

- Amine Alkylation : Reacting cyclohexanamine with 2,2-difluoroethyl halide in a polar aprotic solvent (e.g., DMF or acetonitrile) under inert atmosphere.

- Temperature Control : Maintaining temperatures between 40–60°C to balance reaction rate and side-product formation.

- Purification : Using column chromatography or recrystallization to isolate the product, followed by characterization via NMR, NMR, and high-resolution mass spectrometry (HRMS) to confirm structure and purity .

Q. Which analytical methods are most reliable for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : and NMR are critical for confirming the substitution pattern and fluorine integration.

- Mass Spectrometry (MS) : HRMS provides precise molecular weight validation.

- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) ensures >95% purity.

Contaminants like unreacted starting materials or di-alkylated byproducts require gradient elution protocols for resolution .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Storage : Store in airtight, light-resistant containers at –20°C to prevent degradation. Shelf life is typically 6–12 months under these conditions.

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to avoid inhalation of volatile intermediates.

- Disposal : Follow EPA guidelines for amine-containing waste, including neutralization with dilute HCl before disposal .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing di-alkylation byproducts?

A factorial design approach is recommended to evaluate variables:

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 50–55°C | Maximizes alkylation rate without promoting side reactions |

| Solvent | Anhydrous DMF | Enhances nucleophilicity of amine |

| Stoichiometry | 1.2:1 (halide:amine) | Reduces excess reagent waste |

| Reaction Time | 12–16 hours | Balances completion and degradation |

Post-reaction quenching with ice-water and extraction with dichloromethane improves yield by 15–20% .

Q. What strategies are effective for assessing the biological activity of this compound?

- Receptor Binding Assays : Radioligand displacement studies (e.g., using -labeled ligands) to evaluate affinity for serotonin or NMDA receptors.

- Enzyme Inhibition : Kinetic assays measuring IC values against cytochrome P450 isoforms or monoamine oxidases.

- Comparative Studies : Benchmark against structurally similar arylcyclohexylamines (e.g., ketamine analogs) to identify SAR trends. For example, fluorination at the ethyl group may enhance metabolic stability by reducing CYP-mediated oxidation .

Q. How should researchers address contradictions in reported pharmacological data?

Discrepancies often arise from variations in:

- Assay Conditions : Differences in buffer pH, ion concentration, or temperature can alter receptor-binding kinetics.

- Isomer Purity : Chiral impurities (e.g., undesired diastereomers) may confound results. Use chiral HPLC to verify enantiomeric excess (>98%).

- In Vivo Models : Species-specific metabolism (e.g., murine vs. primate CYP enzymes) affects pharmacokinetics. Cross-validate findings using microsomal incubation studies .

Q. What methodologies identify degradation products during long-term stability studies?

- Accelerated Stability Testing : Expose the compound to 40°C/75% relative humidity for 4 weeks.

- Analytical Tools : LC-MS/MS with electrospray ionization (ESI) detects major degradation products, such as hydrolyzed difluoroethanol or oxidized amines.

- Mitigation Strategies : Lyophilization or addition of antioxidants (e.g., BHT) extends stability by 30–40% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。